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Compound of Interest

Compound Name:
6-Azido-2-methyl-1,3-

benzothiazole

Cat. No.: B1652907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 6-Azido-2-methyl-1,3-
benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities,

including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an

azido group at the 6-position of the 2-methyl-1,3-benzothiazole scaffold offers a versatile

functional handle for further chemical modifications, such as "click chemistry" reactions, making

it a valuable building block for the synthesis of novel bioactive molecules and chemical probes.

This document outlines the proposed synthesis, physicochemical properties of its precursor,

and a roadmap for the characterization and potential biological evaluation of 6-Azido-2-
methyl-1,3-benzothiazole.

Physicochemical Properties
Detailed experimental data for 6-Azido-2-methyl-1,3-benzothiazole is not readily available in

published literature. However, key properties of its direct precursor, 6-amino-2-methyl-1,3-

benzothiazole, are summarized below.

Table 1: Physicochemical Data of 6-Amino-2-methyl-1,3-benzothiazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1652907?utm_src=pdf-interest
https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 2941-62-0 [1]

Molecular Formula C₈H₈N₂S [2]

Molecular Weight 164.23 g/mol [2]

Appearance Pale yellow granular product [3]

Melting Point 135-136 °C [3]

IUPAC Name
6-methyl-1,3-benzothiazol-2-

amine
[2]

Proposed Synthesis
A plausible and efficient synthesis of 6-Azido-2-methyl-1,3-benzothiazole can be achieved in

a two-step process starting from p-toluidine. The first step involves the synthesis of the

precursor, 6-amino-2-methyl-1,3-benzothiazole, followed by a diazotization reaction and

subsequent conversion of the diazonium salt to the azide.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-
1,3-benzothiazole
This procedure is adapted from established methods for the synthesis of 2-

aminobenzothiazoles.[3]

Materials:

p-Toluidine

Chlorobenzene

Concentrated Sulfuric Acid

Sodium Thiocyanate

Sulfuryl Chloride
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Concentrated Ammonium Hydroxide

Ethanol

Activated Charcoal (Norit)

Procedure:

In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser,

thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700

ml of chlorobenzene.

Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes

to form a fine suspension of p-toluidine sulfate.

Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100

°C for 3 hours.

Cool the resulting solution containing the thiourea to 30 °C.

Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the

temperature does not exceed 50 °C.

Maintain the mixture at 50 °C for 2 hours until the evolution of hydrogen chloride ceases.

Remove the chlorobenzene by filtration.

Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam

distillation.

Filter the hot solution to remove any insoluble material.

Make the solution alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

Filter the precipitated 6-amino-2-methyl-1,3-benzothiazole and wash it with 200 ml of water.

Recrystallize the crude product from hot ethanol with the addition of 10 g of activated

charcoal.
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Dilute the hot, filtered solution with 500 ml of hot water, stir vigorously, and chill quickly.

Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a

constant weight.

Proposed Experimental Protocol: Synthesis of 6-Azido-
2-methyl-1,3-benzothiazole
This proposed protocol is based on general methods for the conversion of aromatic amines to

aryl azides via a Sandmeyer-type reaction.[4][5][6][7]

Materials:

6-Amino-2-methyl-1,3-benzothiazole

Hydrochloric Acid (concentrated)

Sodium Nitrite (NaNO₂)

Sodium Azide (NaN₃)

Deionized Water

Ice

Ethyl Acetate

Sodium Sulfate (anhydrous)

Procedure:

Dissolve 1.64 g (10 mmol) of 6-amino-2-methyl-1,3-benzothiazole in 20 mL of 3 M

hydrochloric acid in a 100 mL round-bottom flask, with gentle warming if necessary.

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of

deionized water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

In a separate flask, dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water

and cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous

stirring. Effervescence (nitrogen gas evolution) will be observed.

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it gradually warm to room

temperature over 2 hours.

Extract the product with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to obtain the crude 6-Azido-2-methyl-1,3-
benzothiazole.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., hexane/ethyl acetate mixtures).

Spectral and Analytical Characterization
Spectral Data for Precursor: 6-Amino-2-methyl-1,3-
benzothiazole
Table 2: Spectral Data of 6-Amino-2-methyl-1,3-benzothiazole

Technique Data Reference

¹H NMR

A spectrum is available and

can be accessed through

chemical databases.

[1]

Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 164. [2][8]

IR Spectrum
Available in spectral

databases.
[2]
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Proposed Characterization of 6-Azido-2-methyl-1,3-
benzothiazole
Following the proposed synthesis, the structure of the final product should be confirmed using

modern analytical techniques.

Table 3: Recommended Analytical Characterization

Technique Expected Observations

¹H NMR

Disappearance of the amino protons and

characteristic shifts in the aromatic protons'

signals compared to the precursor.

¹³C NMR

Appearance of a carbon signal corresponding to

the azide-substituted aromatic carbon and shifts

in other carbon signals.

FT-IR

A strong, sharp absorption band characteristic of

the azide (N₃) stretching vibration, typically in

the range of 2100-2160 cm⁻¹.

Mass Spectrometry

A molecular ion peak corresponding to the

calculated molecular weight of C₈H₆N₄S (190.23

g/mol ).

Elemental Analysis

The calculated elemental composition should

match the experimental values for C, H, N, and

S.

Potential Biological Evaluation and Applications in
Drug Discovery
While no specific biological activities have been reported for 6-Azido-2-methyl-1,3-
benzothiazole, the benzothiazole scaffold is a well-established pharmacophore. The presence

of the azido group allows for its use as a versatile building block in drug discovery through

various conjugation chemistries.
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Potential areas of investigation include:

Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or

cytostatic effects.

Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi.

Enzyme Inhibition: Testing against specific enzyme targets known to be modulated by

benzothiazole derivatives.

Chemical Probe Development: Utilization in "click chemistry" reactions to attach fluorescent

tags, affinity labels, or other reporter groups for target identification and validation studies.

Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization

of 6-Azido-2-methyl-1,3-benzothiazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1652907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Characterization

p-Toluidine

6-Amino-2-methyl-
1,3-benzothiazole

Thiocyanation/
Cyclization

Diazonium Salt Intermediate

Diazotization
(NaNO2, HCl)

6-Azido-2-methyl-
1,3-benzothiazole

Azide Substitution
(NaN3)

NMR (¹H, ¹³C) FT-IR Mass Spectrometry Elemental Analysis

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and characterization of 6-Azido-2-methyl-1,3-
benzothiazole.

Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical workflow for investigating the mechanism of action of a

novel benzothiazole derivative in a cancer cell context.
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Hypothetical Mechanism of Action Study

6-Azido-2-methyl-1,3-benzothiazole
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Signaling Pathway
Analysis (Western Blot)

Target Validation
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Click to download full resolution via product page

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole derivative.

Conclusion
6-Azido-2-methyl-1,3-benzothiazole represents a promising, yet underexplored, chemical

entity. While specific experimental data is scarce, this guide provides a robust, scientifically-

grounded framework for its synthesis, characterization, and potential biological evaluation. The

versatile nature of the azido group makes this compound a valuable tool for medicinal chemists
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and chemical biologists aiming to develop novel therapeutics and molecular probes. Further

research is warranted to fully elucidate the chemical and biological properties of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR [m.chemicalbook.com]

2. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Organic Syntheses Procedure [orgsyn.org]

4. scielo.br [scielo.br]

5. researchgate.net [researchgate.net]

6. scispace.com [scispace.com]

7. rsc.org [rsc.org]

8. 2-Benzothiazolamine, 6-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Technical Guide: 6-Azido-2-methyl-1,3-benzothiazole
(CAS 16293-61-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1652907#6-azido-2-methyl-1-3-benzothiazole-cas-
number-16293-61-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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